

Physicochemical Properties of Cetyl Acetate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Cetyl Acetate**

Cat. No.: **B013414**

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth analysis of the physicochemical properties of **Cetyl Acetate** (Hexadecyl Acetate), a long-chain ester of significant interest in the pharmaceutical, cosmetic, and chemical industries. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the temperature-dependent behavior of this compound.

Introduction

Cetyl Acetate (CAS No. 629-70-9), the ester of cetyl alcohol and acetic acid, is a waxy solid at room temperature with a faint, pleasant odor.^{[1][2][3]} Its emollient and skin-conditioning properties have led to its widespread use in cosmetics and personal care products.^[4] In the pharmaceutical industry, it serves as a potential excipient in topical formulations and as a component in drug delivery systems. A thorough understanding of its physicochemical properties, and how they vary with temperature, is crucial for formulation development, process optimization, and ensuring product stability and performance.

This guide summarizes key physicochemical parameters of **Cetyl Acetate**—density, viscosity, refractive index, and surface tension—and their relationship with temperature. It also provides detailed experimental protocols for the determination of these properties.

Physicochemical Properties of Cetyl Acetate

The following table summarizes the available and estimated physicochemical properties of **Cetyl Acetate** at various temperatures. It is important to note that while some data points are derived from experimental measurements, a comprehensive temperature-dependent dataset is not readily available in the literature. Therefore, some values have been estimated based on established empirical models for long-chain esters.

Property	Temperature (°C)	Value	Data Type
Density	25	0.856 - 0.862 g/cm ³	Experimental[5]
50	~0.84 g/cm ³	Estimated	
75	~0.82 g/cm ³	Estimated	
100	~0.80 g/cm ³	Estimated	
Viscosity	25	Solid	Experimental
50	~10-15 mPa·s	Estimated	
75	~5-8 mPa·s	Estimated	
100	~2-4 mPa·s	Estimated	
Refractive Index	20	1.439 - 1.445	Experimental[5]
50	~1.432	Estimated	
75	~1.425	Estimated	
100	~1.418	Estimated	
Surface Tension	50	~28-30 mN/m	Estimated
75	~26-28 mN/m	Estimated	
100	~24-26 mN/m	Estimated	
Melting Point	-	19.5 °C	Experimental[6]
Boiling Point	-	322 - 323 °C	Experimental[5]

Note on Estimated Data: The estimated values are derived from general principles and empirical equations that describe the behavior of long-chain fatty acid esters.[\[3\]](#)[\[6\]](#)[\[7\]](#) Specifically:

- Density: Generally decreases linearly with increasing temperature for liquids.[\[8\]](#)
- Viscosity: For molten waxes and long-chain esters, viscosity decreases exponentially with increasing temperature.[\[3\]](#)[\[9\]](#)
- Refractive Index: Tends to decrease linearly with increasing temperature for organic liquids.[\[10\]](#)[\[11\]](#)
- Surface Tension: Generally decreases with increasing temperature for most liquids.[\[6\]](#)[\[7\]](#)[\[12\]](#)

These estimations provide a useful trend analysis but should be confirmed by experimental data for high-precision applications.

Experimental Protocols

Accurate determination of the physicochemical properties of waxy solids like **Cetyl Acetate** requires specialized experimental techniques, particularly for measurements above its melting point.

Density Measurement

The density of **Cetyl Acetate** in its solid state can be determined using the wax immersion method. For molten **Cetyl Acetate**, a dilatometer or a high-temperature densimeter is suitable.[\[5\]](#)

Protocol for Density of Molten **Cetyl Acetate** using a Dilatometer:

- Calibration: Calibrate the dilatometer with a liquid of known density and thermal expansion over the desired temperature range.
- Sample Preparation: A known mass of solid **Cetyl Acetate** is introduced into the dilatometer bulb.

- Melting: The dilatometer is heated in a thermostatic bath to a temperature above the melting point of **Cetyl Acetate** to ensure the sample is completely molten.
- Equilibration and Measurement: The temperature of the bath is stabilized at the desired measurement temperature. The volume of the molten **Cetyl Acetate** is read from the calibrated capillary stem of the dilatometer.
- Temperature Variation: The temperature is systematically varied, and volume readings are taken at each new equilibrium temperature.
- Calculation: The density at each temperature is calculated by dividing the initial mass of the sample by the measured volume.

Viscosity Measurement

The viscosity of molten **Cetyl Acetate** can be determined using a rotational viscometer or rheometer.[\[2\]](#)[\[9\]](#)

Protocol for Viscosity of Molten **Cetyl Acetate** using a Rotational Viscometer:

- Instrument Setup: Equip the viscometer with a thermostatically controlled heating system and a suitable spindle for the expected viscosity range.
- Sample Loading: Place a sufficient amount of solid **Cetyl Acetate** into the sample container and heat it until it is completely molten.
- Temperature Control: Bring the molten sample to the desired measurement temperature and allow it to thermally equilibrate.
- Measurement: Immerse the spindle into the molten sample to the specified depth. Begin rotation of the spindle at a known speed and record the torque required to maintain that speed.
- Data Acquisition: The instrument's software calculates the dynamic viscosity based on the spindle geometry, rotational speed, and measured torque.
- Temperature Sweep: Repeat the measurement at various temperatures to obtain a viscosity-temperature profile.

Refractive Index Measurement

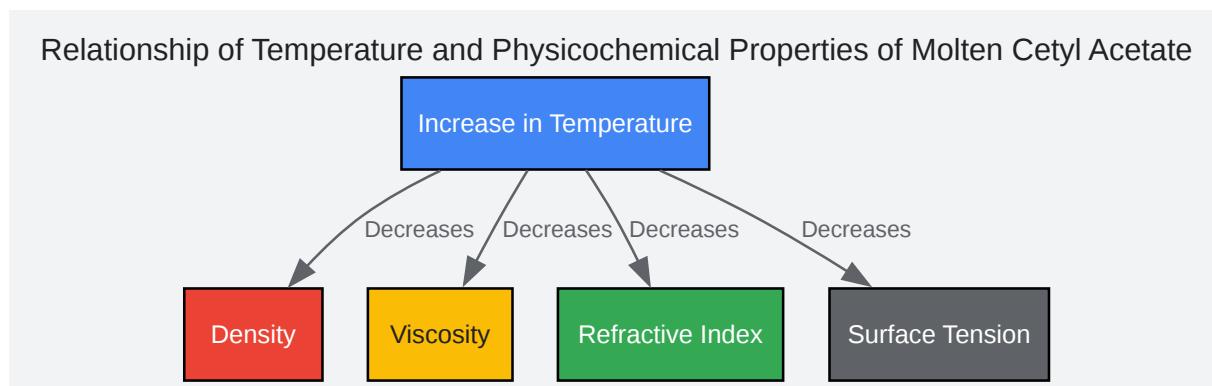
The refractive index of solid **Cetyl Acetate** can be measured using an Abbe refractometer with a solid measurement kit.[\[13\]](#) For the molten state, a standard Abbe refractometer with a temperature-controlled prism can be used.

Protocol for Refractive Index of Molten **Cetyl Acetate** using an Abbe Refractometer:

- Instrument Calibration: Calibrate the refractometer using a standard of known refractive index at the measurement temperature.
- Sample Application: Apply a small amount of molten **Cetyl Acetate** to the surface of the lower prism.
- Prism Closure and Temperature Equilibration: Close the prisms and allow the sample to form a thin film. Allow sufficient time for the sample to reach the set temperature of the instrument.
- Measurement: Adjust the instrument to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.
- Reading: The refractive index is read directly from the instrument's scale or digital display.
- Temperature Variation: Repeat the measurements at different temperatures by adjusting the setpoint of the circulating water bath.

Surface Tension Measurement

The surface tension of molten **Cetyl Acetate** can be measured using methods such as the Du Noüy ring method, the Wilhelmy plate method, or the pendant drop method.[\[1\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)


Protocol for Surface Tension of Molten **Cetyl Acetate** using the Du Noüy Ring Method:

- Instrument Setup: Use a tensiometer equipped with a platinum-iridium ring and a thermostatically controlled sample stage.
- Sample Preparation: Place the **Cetyl Acetate** in the sample vessel and heat it until completely molten and at the desired temperature.

- Measurement: Immerse the ring into the molten liquid and then slowly pull it through the surface.
- Force Measurement: The instrument measures the maximum force required to pull the ring through the liquid-air interface.
- Calculation: The surface tension is calculated from this force, taking into account the dimensions of the ring and a correction factor.
- Temperature Variation: Repeat the measurements at different temperatures to determine the temperature dependence of the surface tension.

Visualization of Physicochemical Property Relationships

The following diagram illustrates the general relationship between temperature and the key physicochemical properties of **Cetyl Acetate** in its liquid state.

[Click to download full resolution via product page](#)

Caption: General influence of increasing temperature on the primary physicochemical properties of molten **Cetyl Acetate**.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of **Cetyl Acetate** and their dependence on temperature. The presented data, combining experimental values with reasoned estimations, offers a valuable resource for professionals in

pharmaceutical and chemical research and development. The detailed experimental protocols serve as a practical guide for in-house determination of these critical parameters. Further experimental investigation is encouraged to build a more comprehensive and precise temperature-dependent dataset for this versatile long-chain ester.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. investmentcasting.org [investmentcasting.org]
- 2. standards.iteh.ai [standards.iteh.ai]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. US6035706A - Method and apparatus for determining the wax appearance temperature of paraffinic petroleum oils - Google Patents [patents.google.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. brighton-science.com [brighton-science.com]
- 15. BYK ebook for surface additives – BYK [byk.com]
- 16. Surface tension | KRÜSS Scientific [kruss-scientific.com]
- To cite this document: BenchChem. [Physicochemical Properties of Cetyl Acetate: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF].

Available at: [<https://www.benchchem.com/product/b013414#physicochemical-properties-of-cetyl-acetate-at-different-temperatures>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com